1-(2-Fluoro-5-methylphenyl)-1h-pyrazole-3-carboxylic acid 1-(2-Fluoro-5-methylphenyl)-1h-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20449442
InChI: InChI=1S/C11H9FN2O2/c1-7-2-3-8(12)10(6-7)14-5-4-9(13-14)11(15)16/h2-6H,1H3,(H,15,16)
SMILES:
Molecular Formula: C11H9FN2O2
Molecular Weight: 220.20 g/mol

1-(2-Fluoro-5-methylphenyl)-1h-pyrazole-3-carboxylic acid

CAS No.:

VCID: VC20449442

Molecular Formula: C11H9FN2O2

Molecular Weight: 220.20 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluoro-5-methylphenyl)-1h-pyrazole-3-carboxylic acid -

Description

1-(2-Fluoro-5-methylphenyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and structural versatility, making them significant in medicinal chemistry and material science. The molecular structure of this compound features a pyrazole ring attached to a fluorinated aromatic group, which contributes to its unique properties and potential applications.

Synthesis and Preparation

The synthesis of 1-(2-Fluoro-5-methylphenyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. The exact synthesis pathway may vary depending on the specific starting materials and desired yield. Generally, the synthesis of pyrazole derivatives involves condensation reactions or cyclization processes.

Biological and Chemical Activities

Pyrazole derivatives, including 1-(2-Fluoro-5-methylphenyl)-1H-pyrazole-3-carboxylic acid, are known for their diverse biological activities. These include anti-inflammatory and analgesic effects, which are commonly associated with pyrazole compounds. The presence of a fluorinated aromatic group may enhance certain biological interactions due to the electronegative properties of fluorine.

Applications and Potential Uses

1-(2-Fluoro-5-methylphenyl)-1H-pyrazole-3-carboxylic acid has potential applications in various scientific fields, particularly in medicinal chemistry and material science. Its structural versatility and biological activity make it a candidate for further research into drug development or as a building block for more complex molecules.

Safety Considerations

Handling of 1-(2-Fluoro-5-methylphenyl)-1H-pyrazole-3-carboxylic acid requires appropriate safety measures due to potential hazards such as skin and eye irritation. It is essential to follow standard laboratory protocols when working with this compound.

Product Name 1-(2-Fluoro-5-methylphenyl)-1h-pyrazole-3-carboxylic acid
Molecular Formula C11H9FN2O2
Molecular Weight 220.20 g/mol
IUPAC Name 1-(2-fluoro-5-methylphenyl)pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C11H9FN2O2/c1-7-2-3-8(12)10(6-7)14-5-4-9(13-14)11(15)16/h2-6H,1H3,(H,15,16)
Standard InChIKey JTSSKHQQTGBTCN-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)F)N2C=CC(=N2)C(=O)O
PubChem Compound 28974113
Last Modified Aug 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator